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Executive Summary

Avadomide (CC-122) is a novel small molecule modulator of the Cereblon (CRBN) E3
ubiquitin ligase complex.[1] It exhibits potent anti-tumor and immunomodulatory activities by
inducing the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and
Aiolos (IKZF3).[1][2] This technical guide provides an in-depth overview of the mechanism of
action of Avadomide, detailed experimental protocols for key assays, and a summary of
guantitative data related to its activity.

Mechanism of Action

Avadomide functions as a "molecular glue," bringing together the substrate receptor Cereblon
and the neosubstrates lkaros and Aiolos.[3] This induced proximity leads to the
polyubiquitination of Ikaros and Aiolos by the CRL4AM"CRBN” E3 ubiquitin ligase complex,
marking them for subsequent degradation by the proteasome.[1][4] The degradation of these
transcription factors, which are critical for the survival of certain cancer cells, results in
downstream anti-proliferative and pro-apoptotic effects.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Avadomide-mediated degradation
and a general experimental workflow for its characterization.
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Caption: Avadomide binds to Cereblon, leading to the recruitment and ubiquitination of Ikaros
and Aiolos, followed by their proteasomal degradation and subsequent cellular effects.

General Experimental Workflow

Workflow Steps

(1. Confirm Avadomide binds to Cereblor) (2 Quantify Ikaros/Aiolos Degradation) G Demonstrate Ubiquitinatior) (4. Assess Downstream Cellular Effects)
A
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Caption: A typical workflow to characterize Avadomide's effects, from target engagement to

cellular outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Avadomide.

Table 1: Cereblon Binding Affinity of Avadomide
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Assay Type Ligand Affinity (Kd or Ki) Reference
Microscale Slightly increased

Thermophoresis Avadomide affinity compared to [5]

(MST) thalidomide

TR-FRET Pomalidomide IC56 =6.4nM [6]

Note: Specific Kd or Ki values for Avadomide were not consistently available in the reviewed
literature. The data for pomalidomide is provided for context as a well-characterized Cereblon
modulator.

Table 2: Ikaros and Aiolos Degradation by Avadomide

Assay . DC560 / Time Referenc
Cell Line Target Dmax .
Type IC50 Point e

HiBIT

Quantitativ

e HEK293T  IKZF1 0.347 uM 80.4% 24 h [7]
Degradatio

n

HiBIT

Quantitativ

e HEK293T IKZF3 0.248 uM 83.1% 24 h [7]
Degradatio

n

DC58: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
effects of Avadomide.

Cereblon Binding Assays
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5.1.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding of Avadomide to Cereblon in a competitive format.

o Principle: The assay measures the competition between a fluorescently labeled tracer (e.g.,

Thalidomide-Red) and the unlabeled test compound (Avadomide) for binding to a GST-

tagged human Cereblon protein. An anti-GST antibody labeled with a FRET donor (e.g.,

Europium cryptate) is used. When the tracer binds to Cereblon, FRET occurs. Avadomide

displaces the tracer, leading to a decrease in the FRET signal.[8]

o Materials:

GST-tagged human Cereblon protein
Thalidomide-Red (or other suitable fluorescent ligand)
Anti-GST antibody labeled with Europium cryptate

Assay buffer (e.g., 20 mM HEPES, pH 7.5; 150 mM NacCl; 0.002% Brij 35; 1 mM DTT;
0.01% BSA)

384-well low volume white plates

TR-FRET compatible plate reader

e Protocol:

[¢]

Serially dilute Avadomide in the assay buffer.
Dispense the diluted compounds into the 384-well plate.
Add the GST-tagged Cereblon protein to each well.

Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and Thalidomide-
Red to each well.

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the
binding reaction to reach equilibrium.
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o Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and
acceptor wavelengths.

o Calculate the ratio of acceptor to donor fluorescence and plot the results against the
Avadomide concentration to determine the 1C58 value.[6][8]

5.1.2 Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of Avadomide with Cereblon in a cellular context.

o Principle: The binding of a ligand to its target protein can increase the thermal stability of the
protein. In CETSA, cells are treated with the compound, heated to various temperatures, and
the amount of soluble target protein remaining is quantified. An increase in the melting
temperature of Cereblon in the presence of Avadomide indicates direct binding.[9][10]

o Materials:
o Cell line expressing Cereblon

Avadomide

[¢]

[¢]

Cell lysis buffer

[e]

PCR tubes or plates

o

Thermal cycler

[¢]

Western blot reagents or AlphaScreen detection reagents
e Protocol:

o Culture cells to the desired confluency and treat with Avadomide or vehicle control for a
specified time.

o Harvest and resuspend the cells in a suitable buffer.

o Aliquot the cell suspension into PCR tubes or a PCR plate.
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o Heat the samples to a range of temperatures in a thermal cycler.
o Lyse the cells by freeze-thaw cycles or with a lysis buffer.
o Separate the soluble fraction from the precipitated proteins by centrifugation.

o Analyze the amount of soluble Cereblon in the supernatant by Western blot or
AlphaScreen.[9]

o Plot the amount of soluble protein against temperature to generate a melting curve and
determine the shift in melting temperature induced by Avadomide.

Protein Degradation Assays

5.2.1 Western Blot Analysis
This is a standard method to visualize and semi-quantify the degradation of Ikaros and Aiolos.

e Principle: Cells are treated with Avadomide, and the total protein is extracted. The proteins
are separated by size using SDS-PAGE, transferred to a membrane, and probed with
specific antibodies against Ikaros, Aiolos, and a loading control. A decrease in the band
intensity for Ikaros and Aiolos indicates degradation.[11]

e Materials:
o Cell line of interest
o Avadomide
o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
o Primary antibodies: anti-lkaros, anti-Aiolos, anti--actin (or other loading control)
o Secondary antibody (HRP-conjugated)
o SDS-PAGE gels and running buffer

o Transfer buffer and membrane (e.g., PVDF)
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o

[e]

Blocking buffer (e.g., 5% non-fat milk in TBST)

Chemiluminescent substrate

e Protocol:

o

Treat cells with various concentrations of Avadomide for different time points.
Lyse the cells and quantify the total protein concentration.

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

Wash the membrane and detect the protein bands using a chemiluminescent substrate
and an imaging system.[11]

Quantify the band intensities and normalize to the loading control to determine the extent
of degradation.

5.2.2 HiBiT Quantitative Degradation Assay

This is a sensitive and quantitative method to measure protein degradation in live cells.

¢ Principle: The target proteins (Ikaros and Aiolos) are endogenously tagged with the small

HIBIT peptide. In the presence of the LgBIT protein (added in the lysis buffer), a bright

luminescent signal is generated. When the HiBiT-tagged protein is degraded, the

luminescent signal decreases, allowing for quantification of degradation.[7]

o Materials:

o

HEK293T cells stably expressing IKZF1-HiBiT or IKZF3-HiBiT
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Avadomide

[e]

o

96-well plates

[¢]

Nano-Glo® HiBIT Lytic Detection System

Luminometer

o

e Protocol:
o Plate the HiBiT-tagged cells in a 96-well plate.
o Treat the cells with a serial dilution of Avadomide for the desired time (e.g., 24 hours).
o Add the Nano-Glo® HiBIT Lytic Reagent to each well.
o Incubate for a short period to allow cell lysis and the luminescent reaction to stabilize.
o Measure the luminescence using a plate reader.

o Plot the luminescent signal against the Avadomide concentration to determine the DC58
and Dmax values.[7]

Ubiquitination Assays

5.3.1 In Vivo Ubiquitination Assay

This assay demonstrates the ubiquitination of Ikaros and Aiolos in cells following Avadomide
treatment.

e Principle: Cells are co-transfected with plasmids expressing tagged versions of the target
protein (e.g., V5-tagged Ikaros) and ubiquitin (e.g., His-tagged ubiquitin). After treatment with
Avadomide and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), the
target protein is immunoprecipitated, and the extent of ubiquitination is assessed by Western
blot using an antibody against the ubiquitin tag.[12]

o Materials:

o HEK293T cells
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o Plasmids: pcDNA3-IKZF1-V5 (or Aiolos), pcDNA3-8xHis-Ub
o Transfection reagent
o Avadomide
o Proteasome inhibitor (e.g., MG132)
o Immunoprecipitation reagents (e.g., anti-V5 antibody, Protein A/G beads)
o Western blot reagents (as described above), including an anti-His antibody
» Protocol:
o Co-transfect HEK293T cells with the target protein and ubiquitin expression plasmids.
o After 24-48 hours, treat the cells with Avadomide and MG132 for a few hours.

o Lyse the cells and perform immunoprecipitation of the target protein using the anti-V5
antibody.

o Elute the immunoprecipitated proteins and analyze by Western blot.

o Probe the Western blot with an anti-His antibody to detect the polyubiquitin chains
attached to the target protein. An increase in the high molecular weight smear in the
Avadomide-treated sample indicates increased ubiquitination.[12]

Conclusion

Avadomide represents a promising therapeutic agent that leverages the cell's own protein
disposal machinery to eliminate key cancer-driving transcription factors. The experimental
protocols outlined in this guide provide a framework for researchers to investigate the
mechanism of action of Avadomide and similar molecular glue degraders. The quantitative
data presented underscores the potency of Avadomide in inducing the degradation of Ikaros
and Aiolos. Further research in this area will continue to refine our understanding of this
important class of molecules and their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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